molecular formula C19H26FN3O3S B4250732 N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine

N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine

Cat. No.: B4250732
M. Wt: 395.5 g/mol
InChI Key: VIBWIGRVOILXIA-UHFFFAOYSA-N
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Description

N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclopropylmethyl group, a sulfonyl group, a methoxyethyl group, an imidazole ring, a fluorobenzyl group, and a methylmethanamine group. This compound’s unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the attachment of the fluorobenzyl and methoxyethyl groups. The reaction conditions typically require specific reagents, catalysts, and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The imidazole ring and other functional groups can be reduced using appropriate reducing agents, such as hydrogen gas or metal hydrides.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in developing new materials or as an intermediate in manufacturing other chemical products.

Mechanism of Action

The mechanism of action of N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring and other functional groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the compound’s specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3S/c1-22(12-15-5-7-17(20)8-6-15)13-18-11-21-19(23(18)9-10-26-2)27(24,25)14-16-3-4-16/h5-8,11,16H,3-4,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBWIGRVOILXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC2=CN=C(N2CCOC)S(=O)(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
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N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
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N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
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N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
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N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1-(4-fluorophenyl)-N-methylmethanamine

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